MK-0812

Vue d'ensemble

Description

MK-0812 est un antagoniste puissant et sélectif du récepteur de la chimiokine C-C de type 2 (CCR2). Ce composé a suscité un intérêt considérable en raison de ses applications thérapeutiques potentielles, notamment dans le traitement des maladies inflammatoires. En inhibant le récepteur CCR2, this compound peut moduler les réponses immunitaires, ce qui en fait un outil précieux dans les milieux de recherche et cliniques .

Applications De Recherche Scientifique

MK-0812 has a wide range of applications in scientific research:

Chemistry: Used as a tool to study receptor-ligand interactions and to develop new synthetic methodologies.

Biology: Employed in cell signaling studies to understand the role of CCR2 in immune responses.

Medicine: Investigated for its potential in treating inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis.

Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control

Mécanisme D'action

Target of Action

MK-0812 is a potent and selective antagonist of the C-C chemokine receptor type 2 (CCR2) . CCR2 is a type of chemokine receptor expressed by monocytes and macrophages and plays a key role in coordinating the migration of monocytes into tissues .

Mode of Action

This compound operates by blocking all Monocyte Chemoattractant Protein-1 (MCP-1) mediated responses in a concentration-dependent manner . This is similar to the potency observed for the inhibition of 125 I-MCP-1 binding by this compound on isolated monocytes .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the CCR2 signaling pathway . By blocking the MCP-1 mediated responses, this compound inhibits the signaling through this pathway, which in turn affects the migration of monocytes into tissues .

Pharmacokinetics

It is known that this compound is administered by continuous intravenous infusion to maintain a constant level of the drug in blood .

Result of Action

The administration of this compound reduces the frequency of Ly6G - Ly6C hi monocytes in the peripheral blood, while no impact on circulating Ly6G + Ly6C + neutrophil frequency is observed . This indicates that this compound effectively reduces the migration of monocytes into tissues, which could potentially be beneficial in the treatment of diseases characterized by excessive monocyte migration .

Action Environment

The action of this compound is influenced by the environment in which it is administered. For instance, the drug is administered by continuous intravenous infusion to maintain a constant level in the blood . This suggests that the drug’s action, efficacy, and stability could be influenced by factors such as the rate of infusion and the patient’s blood volume and circulation .

Analyse Biochimique

Biochemical Properties

MK-0812 interacts with the CCR2 receptor, with an IC50 value of 5 nM for the human receptor . This interaction inhibits the formation of mammospheres in BT-549 breast cancer cells . The nature of these interactions is antagonistic, meaning this compound blocks the activity of the CCR2 receptor .

Cellular Effects

This compound influences cell function by interacting with the CCR2 receptor . This interaction can affect cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to increase chemokine (C-C) motif ligand 2 (CCL2) levels and decrease CD11b+ monocytes in mouse blood .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the CCR2 receptor and blocking its activity . This can lead to changes in gene expression and enzyme activity, potentially affecting various cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . For example, this compound at dosages of 0.03, 0.1, and 0.3 mg/kg has been shown to increase CCL2 levels and decrease CD11b+ monocytes in mouse blood .

Transport and Distribution

Information on how this compound is transported and distributed within cells and tissues is currently limited .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du MK-0812 implique plusieurs étapes, commençant par la préparation d'intermédiaires clés. Le processus comprend généralement :

Formation de la structure de base : L'étape initiale implique la construction de la structure de base par une série de réactions de condensation et de cyclisation.

Modifications des groupes fonctionnels : Les étapes suivantes impliquent l'introduction de groupes fonctionnels nécessaires à l'activité du composé. Cela peut inclure des réactions d'halogénation, d'alkylation et d'acylation.

Méthodes de production industrielle

La production industrielle du this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour l'efficacité et la rentabilité, impliquant souvent des réacteurs à écoulement continu et des systèmes automatisés pour garantir une qualité et un rendement constants .

Analyse Des Réactions Chimiques

Types de réactions

Le MK-0812 subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels, modifiant l'activité du composé.

Réactifs et conditions courantes

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l'hydrure d'aluminium et lithium et le borohydrure de sodium sont utilisés.

Substitution : Des réactifs comme les halogènes, les halogénoalcanes et les chlorures d'acyle sont utilisés dans des conditions contrôlées.

Produits principaux

Les principaux produits formés à partir de ces réactions comprennent divers dérivés du this compound, chacun présentant des activités biologiques potentiellement différentes. Ces dérivés sont souvent utilisés pour étudier les relations structure-activité et optimiser l'efficacité thérapeutique .

Applications de la recherche scientifique

This compound a une large gamme d'applications dans la recherche scientifique :

Chimie : Utilisé comme outil pour étudier les interactions récepteur-ligand et pour développer de nouvelles méthodologies de synthèse.

Biologie : Employé dans des études de signalisation cellulaire pour comprendre le rôle du CCR2 dans les réponses immunitaires.

Médecine : En cours d'investigation pour son potentiel dans le traitement des maladies inflammatoires, telles que la polyarthrite rhumatoïde et la sclérose en plaques.

Industrie : Utilisé dans le développement de nouveaux produits pharmaceutiques et comme composé de référence dans le contrôle de la qualité

Mécanisme d'action

This compound exerce ses effets en se liant au récepteur CCR2, bloquant ainsi l'interaction entre le récepteur et son ligand naturel, la protéine chimioattractante des monocytes-1 (MCP-1). Cette inhibition empêche l'activation des voies de signalisation en aval impliquées dans l'inflammation et la migration des cellules immunitaires. Les cibles moléculaires comprennent le récepteur CCR2 et les molécules de signalisation associées, telles que les protéines G et les kinases .

Comparaison Avec Des Composés Similaires

Composés similaires

RS-504393 : Un autre antagoniste du CCR2 avec des effets inhibiteurs similaires.

BMS-741672 : Un composé avec une puissance et une sélectivité comparables pour le CCR2.

INCB3344 : Connu pour sa forte affinité pour le CCR2 et un potentiel thérapeutique similaire.

Unicité du MK-0812

This compound se démarque par sa haute sélectivité et sa puissance pour le récepteur CCR2. Sa capacité à bloquer complètement les réponses médiées par la MCP-1 à de faibles concentrations nanomolaires en fait un composé précieux pour les applications de recherche et thérapeutiques. De plus, son profil pharmacocinétique favorable et son efficacité démontrée dans les modèles précliniques mettent en évidence son potentiel .

Propriétés

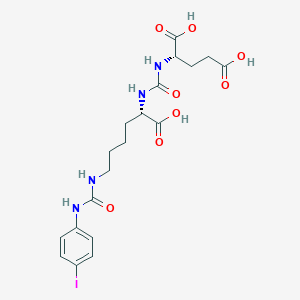

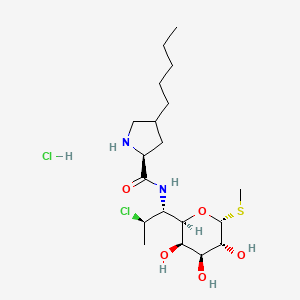

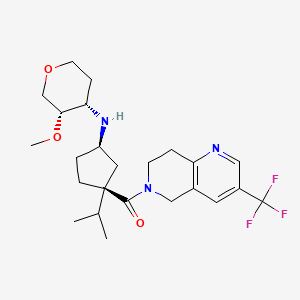

IUPAC Name |

[(1S,3R)-3-[[(3S,4S)-3-methoxyoxan-4-yl]amino]-1-propan-2-ylcyclopentyl]-[3-(trifluoromethyl)-7,8-dihydro-5H-1,6-naphthyridin-6-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34F3N3O3/c1-15(2)23(7-4-18(11-23)29-20-6-9-33-14-21(20)32-3)22(31)30-8-5-19-16(13-30)10-17(12-28-19)24(25,26)27/h10,12,15,18,20-21,29H,4-9,11,13-14H2,1-3H3/t18-,20+,21-,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTMDXAIUENDNDL-RJSMDTJLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1(CCC(C1)NC2CCOCC2OC)C(=O)N3CCC4=C(C3)C=C(C=N4)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@]1(CC[C@H](C1)N[C@H]2CCOC[C@H]2OC)C(=O)N3CCC4=C(C3)C=C(C=N4)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34F3N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.